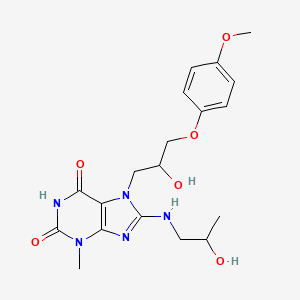

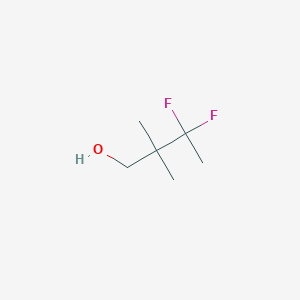

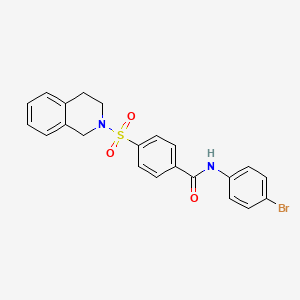

![molecular formula C13H15N5O2 B2486771 N-[4-(dimetilamino)-2-metoxipirimidin-5-il]piridina-2-carboxamida CAS No. 1797253-31-6](/img/structure/B2486771.png)

N-[4-(dimetilamino)-2-metoxipirimidin-5-il]piridina-2-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)picolinamide" is a chemical compound that likely belongs to the category of picolinamides, which are known for their versatile chemical properties and potential biological activities. The compound incorporates a pyrimidinyl moiety substituted with a dimethylamino group and a methoxy group, attached to a picolinamide structure.

Synthesis Analysis

The synthesis of similar compounds typically involves multiple steps, including the formation of the pyrimidinyl core, introduction of substituents (such as dimethylamino and methoxy groups), and final coupling with picolinamide. A common approach might involve starting from substituted pyridines or pyrimidines, with subsequent modifications through nucleophilic substitution reactions, amidation, and other suitable chemical transformations (Singh & Singh, 2000).

Molecular Structure Analysis

The molecular structure of compounds in this class typically features a planar pyrimidine ring system that allows for potential π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. The presence of a dimethylamino group could introduce steric and electronic effects that influence the molecule's overall geometry and reactivity (Najafi, Amini, & Ng, 2012).

Chemical Reactions and Properties

Chemically, picolinamides and their derivatives are known for their reactivity towards various reagents, allowing for further functionalization of the molecule. For example, the dimethylamino group can participate in quaternization reactions, while the methoxy group might be involved in substitution reactions under certain conditions (Brown & Teitei, 1965).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystallinity, can vary significantly based on the nature and position of substituents. The compound's structure suggests potential for moderate to good solubility in organic solvents, given the presence of both polar (picolinamide) and non-polar (dimethylamino) functional groups.

Chemical Properties Analysis

The chemical properties are characterized by the potential for various intermolecular interactions, such as hydrogen bonding due to the amide group, and possible coordination to metal ions through the pyrimidine nitrogen atoms. The electronic effects of the dimethylamino and methoxy groups can influence the electron density distribution across the molecule, affecting its reactivity and interaction with biological targets (Wu & Su, 1997).

Aplicaciones Científicas De Investigación

Catalytic and Non-Catalytic Amidation of Carboxylic Acid Substrates

This compound plays a significant role in the amidation of carboxylic acid substrates . Carboxamides are a substantial part of organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and more than 25% of familiar drugs . They also play a leading role in the synthesis of bioactive products with anticancer, antifungal, and antibacterial properties .

Synthesis of Bioactive Products

The compound is used in the synthesis of bioactive products with anticancer, antifungal, and antibacterial properties . This is due to the importance of carboxamides in the synthesis of these products .

Catalyst for Acylation Reactions

“N-[4-(dimetilamino)-2-metoxipirimidin-5-il]piridina-2-carboxamida” is a highly efficient catalyst for acylation reactions . Acylation is a critical process in organic chemistry, often used in the production of pharmaceuticals and other chemicals.

Macrolactamization

The compound has been used in the catalysis of macrolactamization . Macrolactamization is a key step in the synthesis of many natural products and pharmaceuticals, particularly those containing large ring structures.

Synthesis of Peptides and Lactams

The compound is used in the synthesis of peptides and lactams . Peptides and lactams are important in the field of medicinal chemistry, with applications ranging from drug development to materials science.

Spectral Analysis

The compound has been used in spectral analysis . This is a technique used in chemistry to identify and study compounds based on their interaction with different wavelengths of light.

Propiedades

IUPAC Name |

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O2/c1-18(2)11-10(8-15-13(17-11)20-3)16-12(19)9-6-4-5-7-14-9/h4-8H,1-3H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXSSSUVNMPHEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CC=N2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2486695.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2486696.png)

![1-(3-Ethoxyphenyl)-7-ethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2486700.png)

![ethyl 4-[[(E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2486707.png)

![2-[4-(4-Bromophenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2486710.png)